5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one
Overview
Description
“5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one” is a chemical compound with the molecular formula C₁₀H₈BrNO . It is a derivative of indole, a heterocyclic aromatic organic compound, and has a bromine atom attached to it .
Synthesis Analysis
The synthesis of similar compounds involves electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents . The same products can also be prepared from 5-bromoindole following the sequence for the synthesis .Molecular Structure Analysis
The molecular structure of “5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one” can be represented by the SMILES notation: O=C(C12CC2)Nc(cc2)c1cc2Br . This indicates the presence of a cyclopropane ring fused with an indole ring, with a bromine atom attached to the 5’ position .Scientific Research Applications
Synthesis and Organic Electronics
- Synthesis of Polycyano-Containing Ligands : 5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one derivatives are used in synthesizing polycyano-containing organic ligands. These compounds, after undergoing double carbanion cleavage, result in the formation of salts with new allylic-type anions. Such anions have potential applications in organic electronics and as components in ionic liquids (Karpov et al., 2016).
Chemical Reactions and Product Formation
- Reactions with Nucleophiles : The compound reacts with oxygencentered nucleophiles to form addition products while conserving its three-membered ring. This reaction highlights the versatility and reactivity of this compound in chemical synthesis (Kayukov et al., 2011).
Structural Characterization and Synthesis
- Synthesis of Novel Derivatives : Novel derivatives of 5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one have been prepared and characterized, showcasing the structural diversity that can be achieved with this compound (Yan, Deng, & Kuang, 2014).
Rearrangement Reactions
- Recyclization in Nitrogen Binucleophiles Reactions : This compound has been used in the synthesis of functional derivatives of 1,2-dihydrospiro[indole-3,4′-pyran], indicating its potential in creating complex molecular structures through rearrangement reactions (Andina & Andin, 2016).
Formation of Cyclopropanes and Heterocycles
- Cyclopropane and Heterocycle Formation : The compound is involved in reactions leading to the formation of cyclopropane lactones and fused heterocyclic compounds, demonstrating its role in synthesizing diverse chemical structures (Farin˜a et al., 1987).
Synthesis of Spiro Compounds
- Magnesium-Mediated Conjugate Addition : A reaction involving magnesium and bromoform results in the formation of novel spiro compounds, showcasing the compound's utility in creating structurally unique derivatives (Liu et al., 2015).
Bronchodilator Activity
- Evaluation of Bronchodilator Activity : Certain derivatives of 5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one have shown significant bronchodilator activity, indicating potential medicinal applications (Okuda et al., 2012).
properties
IUPAC Name |
5-bromospiro[1H-indole-2,1'-cyclopropane]-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-1-2-8-7(5-6)9(13)10(12-8)3-4-10/h1-2,5,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQQYCNKWWHHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)C3=C(N2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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